molecular formula C15H22N2O4 B14189828 L-Valyl-O-benzyl-L-serine CAS No. 921934-29-4

L-Valyl-O-benzyl-L-serine

Cat. No.: B14189828
CAS No.: 921934-29-4
M. Wt: 294.35 g/mol
InChI Key: OZJHZQDVWTZHJS-STQMWFEESA-N
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Description

L-Valyl-O-benzyl-L-serine: is a dipeptide compound composed of the amino acids valine and serine, with a benzyl group attached to the serine residue

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Solid Phase Peptide Synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The benzyl group serves as a protecting group for the serine residue, which can be removed under specific conditions.

    Solution Phase Peptide Synthesis: In this method, the peptide is synthesized in solution, and the benzyl group can be cleaved by hydrogenolysis.

Industrial Production Methods: The industrial production of L-Valyl-O-benzyl-L-serine typically involves large-scale peptide synthesis techniques, utilizing automated synthesizers to ensure high yield and purity. The process includes the use of protecting groups, coupling reagents, and purification steps to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone, potentially converting them to alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Chemistry: L-Valyl-O-benzyl-L-serine is used in peptide synthesis as a protected form of serine, facilitating the construction of complex peptides and proteins.

Biology: In biological research, this compound is utilized to study protein-protein interactions, enzyme-substrate specificity, and the role of serine residues in enzymatic activity.

Industry: The compound is used in the production of synthetic peptides for various industrial applications, including cosmetics, food additives, and agricultural products .

Mechanism of Action

L-Valyl-O-benzyl-L-serine exerts its effects primarily through its incorporation into peptides and proteins. The benzyl group serves as a protecting group, preventing unwanted side reactions during peptide synthesis. Once incorporated into a peptide, the serine residue can participate in hydrogen bonding, catalysis, and structural stabilization of proteins. The molecular targets and pathways involved include interactions with enzymes, receptors, and other proteins, influencing their function and activity .

Comparison with Similar Compounds

    N-(tert-Butoxycarbonyl)-O-benzyl-L-serine: Another protected form of serine used in peptide synthesis.

    O-Benzyl-L-serine: A simpler derivative of serine with a benzyl protecting group.

    L-Valyl-L-serine: A dipeptide without the benzyl group, used in similar applications but with different reactivity.

Uniqueness: L-Valyl-O-benzyl-L-serine is unique due to the presence of both valine and serine residues, along with the benzyl protecting group. This combination allows for specific applications in peptide synthesis, providing a balance between stability and reactivity that is not found in simpler compounds .

Properties

CAS No.

921934-29-4

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylmethoxypropanoic acid

InChI

InChI=1S/C15H22N2O4/c1-10(2)13(16)14(18)17-12(15(19)20)9-21-8-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20)/t12-,13-/m0/s1

InChI Key

OZJHZQDVWTZHJS-STQMWFEESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(COCC1=CC=CC=C1)C(=O)O)N

Origin of Product

United States

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